Pitavastatin Ethyl Ester
CAS No.: 167073-19-0; 172336-32-2
Cat. No.: VC6293658
Molecular Formula: C27H28FNO4
Molecular Weight: 449.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167073-19-0; 172336-32-2 |
|---|---|
| Molecular Formula | C27H28FNO4 |
| Molecular Weight | 449.522 |
| IUPAC Name | ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
| Standard InChI | InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 |
| Standard InChI Key | MAUQAXOHCVNUMX-SVKRATOZSA-N |
| SMILES | CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
Pitavastatin ethyl ester (CAS 167073-19-0) is systematically named as -ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate$$ . Its structure comprises:
-
A quinoline core substituted with cyclopropyl and 4-fluorophenyl groups at positions 2 and 4, respectively.
-
A dihydroxyheptenoic acid chain esterified with ethanol at the carboxylate group.
-
Stereochemical specificity at the 3R and 5S positions, critical for HMG-CoA reductase inhibition .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 449.51 g/mol | |
| Boiling Point | 670.4 ± 55.0 °C | |
| Solubility | Low in water; soluble in organic solvents | |
| Melting Point | Not reported | — |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pitavastatin ethyl ester typically involves esterification of pitavastatin acid with ethanol under acidic or enzymatic conditions . Key steps include:
-
Protection of hydroxyl groups: The 3,5-dihydroxy groups in pitavastatin acid are protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions.
-
Esterification: Reaction with ethanol in the presence of a catalyst (e.g., ) yields the ethyl ester.
-
Deprotection: Removal of protecting groups under mild acidic conditions .
Table 2: Synthetic Intermediates and Byproducts
| Compound | Catalogue No. | Molecular Formula |
|---|---|---|
| Pitavastatin Acid | PA 16 36000 | |
| Pitavastatin Lactone | PA 16 36530 | |
| Pitavastatin t-Butyl Ester | PA 16 36560 |
Impurities such as pitavastatin lactone and desfluoro aldehyde may form during synthesis, necessitating rigorous purification via column chromatography or recrystallization .
Pharmacological Mechanisms and Therapeutic Applications
Mechanism of Action
As a prodrug, pitavastatin ethyl ester is hydrolyzed in vivo to pitavastatin acid, which inhibits HMG-CoA reductase () . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. Key effects include:
-
Reduction of LDL-C: By upregulating hepatic LDL receptors, serum LDL cholesterol decreases by 30–50% at therapeutic doses .
-
Pleiotropic effects: Improved endothelial function and reduced vascular inflammation independent of lipid-lowering .
Pharmacokinetics
-
Absorption: The ethyl ester’s lipophilicity enhances intestinal absorption compared to pitavastatin calcium .
-
Metabolism: Hepatic hydrolysis via carboxylesterases releases pitavastatin acid, which undergoes glucuronidation and cytochrome P450-mediated oxidation .
-
Elimination: Renal excretion accounts for <15% of the dose, with a plasma half-life of 12 hours .
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Pitavastatin Ethyl Ester | Pitavastatin Calcium |
|---|---|---|
| Bioavailability | 80% | 51% |
| 1.2 hours | 0.8 hours | |
| Protein Binding | 96% | 99% |
Analytical Characterization and Quality Control
Spectroscopic Data
-
NMR (): Signals at δ 1.25 (t, 3H, -CH2CH3), δ 4.15 (q, 2H, -OCH2), and δ 7.45–8.20 (m, aromatic protons) .
Clinical and Regulatory Considerations
Adverse Effects and Toxicity
-
Musculoskeletal: Myalgia (5–10% incidence), rhabdomyolysis (<0.1%) .
-
Carcinogenicity: Thyroid follicular cell tumors observed in rats at 295× human exposure .
Regulatory Status
Pitavastatin ethyl ester is classified as an active pharmaceutical ingredient (API) impurity and must conform to ICH Q3A/B guidelines for residual solvents and impurities .
Future Research Directions
Ongoing studies focus on:
-
Novel formulations: Nanoparticle-based delivery systems to enhance bioavailability.
-
Therapeutic expansion: Potential roles in Alzheimer’s disease via amyloid-beta modulation.
-
Biosynthesis: Engineered microbial strains for sustainable production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume